4-Chloro-2-methylnaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-methylnaphthalen-1-amine is an organic compound belonging to the naphthalene family. Naphthalenes are characterized by their two fused benzene rings, which impart unique chemical properties.
Preparation Methods
The synthesis of 4-Chloro-2-methylnaphthalen-1-amine typically involves multi-step organic reactions. One common method includes the chlorination of 2-methylnaphthalene followed by amination. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent amination can be achieved using ammonia or amine derivatives under controlled temperatures .
Industrial production methods may involve continuous flow processes to ensure higher yields and purity. These methods often utilize catalysts to enhance reaction rates and selectivity, making the process more efficient and scalable .
Chemical Reactions Analysis
4-Chloro-2-methylnaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into different amine derivatives using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields naphthoquinones, while substitution reactions can produce a variety of substituted naphthalenes .
Scientific Research Applications
4-Chloro-2-methylnaphthalen-1-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research explores its potential as an intermediate in the synthesis of drugs with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methylnaphthalen-1-amine involves its interaction with molecular targets such as enzymes and receptors. The chlorine and amine groups play crucial roles in binding to active sites, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 4-Chloro-2-methylnaphthalen-1-amine include other chlorinated naphthalenes and amine-substituted naphthalenes. Compared to these, this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Some similar compounds are:
- 4-Chloronaphthalene
- 2-Methylnaphthalene
- 1-Aminonaphthalene
These compounds share structural similarities but differ in their reactivity and applications, highlighting the uniqueness of this compound in various research and industrial contexts.
Properties
IUPAC Name |
4-chloro-2-methylnaphthalen-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWBKWABPGGSQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.